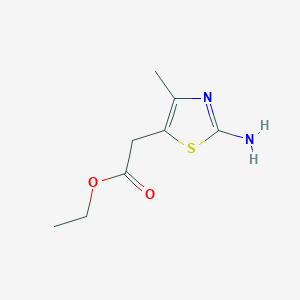

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate (EMTA) is a unique molecule found in nature that has many potential applications in the scientific research field. EMTA is a derivative of thiazole, a heterocyclic compound found in a variety of natural products, and has a wide range of properties that make it an attractive target for research. EMTA has been found to possess anti-inflammatory, anti-viral, and anti-cancer properties, as well as being able to modulate the activity of various enzymes and proteins. It has also been used in the synthesis of various drugs, such as antimalarials and anti-tuberculosis medications. In

Applications De Recherche Scientifique

Enzyme Inhibition Studies

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate, have been explored for their enzyme inhibition activities. These compounds, particularly 4e, demonstrated significant inhibition towards α-glucosidase, suggesting potential anti-diabetic applications (Babar et al., 2017).

Anti-Diabetic Agent Synthesis

A study synthesized novel bi-heterocycles with anti-diabetic potential, starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. These compounds showed promising in vitro inhibition of α-glucosidase enzyme, positioning them as valuable anti-diabetic agents (Abbasi et al., 2020).

Pharmacological Activities

Ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl] acetates were synthesized and screened for various pharmacological activities, including anti-inflammatory, analgesic, and antioxidant activities. Some compounds showed efficacy comparable to standard drugs, indicating their potential therapeutic use (Attimarad et al., 2017).

Antiamoebic Activity and Cytotoxicity

Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates were synthesized and evaluated for their antiamoebic activity and cytotoxicity. Some compounds, particularly compound 4b, showed significant antiamoebic activity and lower cytotoxicity compared to standard treatments, suggesting their potential as safe and effective amoebicidal agents (Shirai et al., 2013).

Crystal Structure Analysis

The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing insights into the molecular conformation and stabilization through intra- and inter-molecular hydrogen bonds. This structural understanding is crucial for its applications in drug design and development (DyaveGowda et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, 5-Acetyl-2-amino-4-methylthiazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Analyse Biochimique

Biochemical Properties

Thiazoles, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . For example, some thiazoles have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

Thiazoles have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles have been found to have diverse biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazoles have been found to have diverse biological activities, suggesting that they may have dose-dependent effects .

Metabolic Pathways

Thiazoles have been found to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .

Transport and Distribution

Thiazoles have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Thiazoles have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZIBLVBXQCOTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C(S1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356749 |

Source

|

| Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78468-68-5 |

Source

|

| Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)